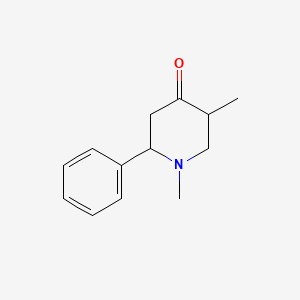

1,5-dimethyl-2-phenyl-4-piperidinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethyl-2-phenylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-9-14(2)12(8-13(10)15)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDAHOBGMUYYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CC1=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1,5 Dimethyl 2 Phenyl 4 Piperidinone

Electrophilic and Nucleophilic Reactivity of the Piperidinone Core

The piperidinone core of 1,5-dimethyl-2-phenyl-4-piperidinone possesses two primary sites for chemical reactions: the carbonyl group and the tertiary nitrogen atom.

Carbonyl Reactivity and Transformations

The ketone functionality at the C-4 position is a key center of reactivity, susceptible to nucleophilic attack. This reactivity is fundamental to the synthesis of a wide array of more complex derivatives. Common transformations include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes addition reactions with various nucleophiles. For instance, organometallic reagents like Grignard reagents can add to the carbonyl group to form tertiary alcohols. The reduction of the carbonyl group using hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride yields the corresponding 4-hydroxypiperidine (B117109) derivative.

Wittig Reaction: The carbonyl group can be converted to a methylene (B1212753) group (=CH₂) or other substituted alkenes via the Wittig reaction. kcl.ac.uk This reaction involves the use of a phosphorus ylide and provides a route to 4-alkylidene piperidines. For example, diastereomeric methyl- and phenyl-substituted 4-piperidones can undergo a Wittig reaction with reagents like [(Ph₃)PCH₂OCH₃]Cl and lithium diisopropylamide (LDA) to form methoxymethylene derivatives. acs.org

Aldol (B89426) Condensation: The presence of α-hydrogens adjacent to the carbonyl group allows for enolate formation under basic conditions. This enolate can then participate in aldol condensation reactions with aldehydes or ketones to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones.

Reductive Amination: The carbonyl group can be converted to an amine via reductive amination. This typically involves the reaction of the piperidinone with an amine to form an intermediate iminium ion, which is then reduced in situ. For example, 2,2-dimethyl-1-phenethylpiperidine-4-one can be converted to (4R,S)-N-(2,2-dimethyl-1-phenethylpiperidin-4-yl)-N-phenylpropionamide through a reductive amination with aniline (B41778) followed by acylation. googleapis.com

Table 1: Examples of Carbonyl Transformations in Substituted 4-Piperidones

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Diastereomeric methyl- and phenyl-substituted 4-piperidones | [(Ph₃)PCH₂OCH₃]Cl, LDA | Methoxymethylene derivatives | Wittig Reaction | acs.org |

| 2,2-Dimethyl-1-phenethylpiperidine-4-one | 1. Aniline2. Reducing agent3. Propionyl chloride | (4R,S)-N-(2,2-dimethyl-1-phenethylpiperidin-4-yl)-N-phenylpropionamide | Reductive Amination & Acylation | googleapis.com |

| Substituted aromatic aldehydes, ethyl methyl ketone, ammonium (B1175870) acetate (B1210297) | Ethanol | Substituted 4-piperidones | Mannich Condensation |

Nitrogen Atom Reactivity and Derivatization

The tertiary nitrogen atom in the piperidinone ring is nucleophilic and can participate in various reactions, primarily alkylation and acylation.

N-Alkylation: As a tertiary amine, the nitrogen atom can be alkylated, although this is less common for N-methylated piperidones like the title compound, as it would lead to a quaternary ammonium salt. The synthesis of N-substituted piperidones often involves the cyclization of a primary amine with suitable precursors, establishing the N-substituent from the outset. For instance, the Dieckmann condensation is a widely used method for synthesizing 4-piperidones, where the N-substituent is introduced via the starting primary amine. researchgate.net

N-Acylation: While the nitrogen is already methylated, in related N-unsubstituted or N-benzyl piperidones, acylation is a common transformation. This is typically achieved using acyl chlorides or anhydrides in the presence of a base.

Pericyclic Reactions and Molecular Rearrangements Involving the Piperidinone Moiety

The piperidinone scaffold can potentially undergo various pericyclic reactions and molecular rearrangements, although specific examples for this compound are not extensively documented. General classes of such reactions applicable to related systems are discussed below.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. unina.itlibretexts.orgmsu.edu They are classified based on the number of electrons involved and the topology of orbital overlap.

Diels-Alder Reaction: While the piperidinone ring itself is not a typical diene or dienophile, derivatives can be designed to participate in Diels-Alder reactions. For example, a four-component synthesis of piperidone scaffolds can involve an intermolecular Diels-Alder reaction of an in-situ generated 2-azadiene. researchgate.net Such reactions are significant for constructing complex polycyclic systems. researchgate.net

Sigmatropic Rearrangements: These are intramolecular pericyclic reactions where a sigma-bonded group migrates across a π-system. pressbooks.pub While specific examples for this compound are not readily available, related systems can undergo such rearrangements. For instance, the Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement, is well-known for allyl vinyl ethers and could be envisioned in appropriately functionalized piperidinone derivatives. pressbooks.pub

Molecular rearrangements involve the migration of an atom or group within a molecule.

Beckmann Rearrangement: The oxime derived from this compound could potentially undergo a Beckmann rearrangement. This reaction, typically acid-catalyzed, converts an oxime into an amide or a lactam. The rearrangement of cyclic oximes results in ring expansion, which in this case would lead to a diazepanone derivative.

Favorskii Rearrangement: α-Halo derivatives of this compound could undergo a Favorskii rearrangement upon treatment with a base. This reaction involves the formation of a cyclopropanone (B1606653) intermediate followed by ring-opening to yield a carboxylic acid derivative with a contracted ring system.

Mechanistic Elucidation of Key Transformations and Functionalizations

Understanding the mechanisms of these reactions is crucial for controlling product formation and stereochemistry.

Investigation of Reaction Intermediates

The investigation of reaction intermediates provides insight into the stepwise processes of a reaction.

Dieckmann Condensation: The synthesis of the piperidone ring itself via the Dieckmann condensation proceeds through a key enolate intermediate. researchgate.net The base-catalyzed formation of this enolate is followed by an intramolecular cyclization. researchgate.net

Reductive Amination: In reductive amination, the initial reaction between the piperidinone and an amine forms a hemiaminal intermediate, which then dehydrates to an iminium ion. This electrophilic iminium ion is the species that is subsequently reduced by the hydride reagent.

Wittig Reaction: The Wittig reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can often be influenced by the stability of these intermediates.

Kinetic Studies: In the kinetic resolution of 2-aryl-4-methylenepiperidines, a configurationally stable intermediate organolithium species is formed upon deprotonation. acs.org

Kinetic and Thermodynamic Aspects of Reactivity

Kinetic and thermodynamic studies provide quantitative data on reaction rates and the relative stability of reactants, intermediates, and products.

Kinetic Studies: Kinetic studies on the oxidation of substituted piperidin-4-one oximes have shown that the reaction rates are influenced by the substituents on the piperidine (B6355638) ring, which can affect the conformation of the molecule. niscpr.res.in For instance, the rate of oxidation of some piperidinone oximes was found to vary with temperature, suggesting conformational changes influence reactivity. niscpr.res.in In the kinetic resolution of 2-aryl-4-methylenepiperidines, DFT studies and VT-NMR spectroscopy have shown that the rate of rotation of the N-Boc group is fast, and the Gibbs energy of activation for ring flipping is approximately 55 kJ/mol at 195 K. acs.org

Thermodynamic Aspects: The conformational stability of piperidinone derivatives plays a significant role in their reactivity. Computational studies on fentanyl analogues derived from piperidones have shown that differences in conformational mobility and the orientation of key substituent groups can significantly impact their biological activity. researchgate.net The relative stability of different conformers (e.g., chair, boat, twist-boat) can be influenced by the nature and position of substituents on the ring. niscpr.res.in

Radical and Ionic Pathway Studiesacs.org

The reactivity of this compound is governed by the interplay of its functional groups: the ketone, the tertiary amine, and the substituted piperidine ring. While specific, in-depth studies focusing exclusively on the radical and ionic reaction pathways of this compound are not extensively detailed in publicly available research, the reactivity can be inferred from studies on analogous 4-piperidone (B1582916) structures. The presence of the phenyl group at the C-2 position and methyl groups at N-1 and C-5 introduces specific stereochemical and electronic effects that influence reaction mechanisms.

Ionic pathways are generally the most common for piperidones, involving the nucleophilic character of the nitrogen atom and the electrophilic nature of the carbonyl carbon. Radical reactions, while less common, can be initiated under specific conditions, often involving single-electron transfer processes.

Ionic Pathways

Ionic reactions of this compound and related compounds typically involve the ketone functionality and the nitrogen atom. The nitrogen atom's lone pair of electrons can participate in reactions, and the α-carbons to the ketone can be deprotonated to form enolates, which are key intermediates in many ionic reactions.

One of the fundamental ionic processes is the aza-Michael reaction , or intramolecular Michael addition, which is often a key step in the synthesis of the piperidone ring itself. dtic.milkcl.ac.uk For pre-formed this compound, the ketone can undergo a variety of classical ionic reactions. For instance, condensation reactions with various reagents at the C-3 and C-5 positions are possible if enolates are formed.

Another significant ionic pathway involves nucleophilic addition to the carbonyl group . The reaction of N-phenethyl-4-piperidinone with aniline, followed by reduction of the resulting imine with sodium borohydride, is a key step in the synthesis of fentanyl, highlighting the reactivity of the carbonyl group. wikipedia.org While this example lacks the specific substitution pattern of this compound, the underlying principle of nucleophilic attack at the carbonyl carbon is directly applicable.

The synthesis of N-aryl-substituted 4-piperidones can also proceed through a proposed β-elimination/intramolecular cyclization mechanism, which involves ionic intermediates. acs.org A base-catalyzed Hofmann elimination of a quaternary piperidinium (B107235) salt can form a transient Michael acceptor, which then undergoes nucleophilic attack by an aniline. acs.org

Table 1: Examples of Ionic Reactions on 4-Piperidone Core Structures

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Aza-Michael Cyclization | Divinyl ketones, Benzylamine (B48309), NaHCO3, CH3CN/H2O | 2-Substituted-4-piperidones | nih.gov |

| Reductive Amination | Aniline, Sodium Borohydride | 4-Anilino-piperidine | wikipedia.org |

| Nucleophilic Substitution | N-methyl-N-benzyl-4-oxopiperidinium iodide, Aniline, K2CO3 | N-Aryl-4-piperidone | acs.org |

| [3+2] Dipolar Cycloaddition | Azomethine ylides, Ionic Liquid | Spiropyrrolidines | nih.gov |

Radical Pathways

Studies on radical-mediated reactions of piperidines often focus on their synthesis through cyclization of linear precursors. nih.gov For a pre-formed cyclic ketone like this compound, radical reactions would likely be initiated by radical-generating reagents or photochemically.

For instance, radical-mediated amine cyclization has been used to produce various piperidines. nih.gov In one study, a cobalt(II) catalyst was used for the intramolecular cyclization of linear amino-aldehydes. nih.gov This suggests that the nitrogen and adjacent carbons in the piperidine ring can be involved in radical processes. The formation of an N-radical can lead to a 1,5-hydrogen atom transfer (1,5-HAT), generating a carbon-centered radical that can then undergo further reactions. nih.gov

The antioxidant properties of some piperidine derivatives have been studied, indicating their ability to participate in radical scavenging. ajchem-a.com In some cases, this involves the homolysis of a C-O bond to produce a stable TEMPO radical, which then acts as the radical scavenger. ajchem-a.com This highlights the potential for the piperidine ring system to be involved in radical-mediated processes.

While specific data on the radical reactions of this compound is scarce, the general principles of radical chemistry suggest that reactions could be initiated at the α-positions to the carbonyl group or through processes involving the nitrogen atom under appropriate conditions.

Table 2: Examples of Radical Reactions in Piperidine Synthesis

| Reaction Type | Catalyst/Initiator | Key Intermediate | Product | Reference |

| Intramolecular Radical Cyclization | Cobalt(II) | Carbon-centered radical after 1,5-H-transfer | Piperidines | nih.gov |

| Intramolecular C-H Amination | Copper(I) or Copper(II) | N-radical | Piperidines | nih.gov |

| Electroreductive Cyclization | Flow microreactor | Radical anion | Piperidines | nih.gov |

Structural and Stereochemical Investigations of 1,5 Dimethyl 2 Phenyl 4 Piperidinone

Conformational Analysis of the 4-Piperidinone Ring System

The 4-piperidone (B1582916) ring, like cyclohexane (B81311), is not planar. To alleviate angle and eclipsing strains, it adopts several puckered conformations. libretexts.org The stability of these conformations is determined by a combination of factors, including torsional strain (from eclipsed bonds), steric strain (non-bonded interactions), and angle strain (deviation from ideal bond angles). libretexts.org The presence of a carbonyl group and a nitrogen atom in the ring introduces further electronic and steric considerations compared to cyclohexane.

The primary conformations available to the piperidinone ring are the chair, boat, and twist-boat forms.

Chair Conformation: The chair conformation is generally the most stable and lowest-energy form for six-membered rings, including 4-piperidones. libretexts.orgnih.gov This preference is due to the fact that all bond angles are close to the ideal tetrahedral angle (~111°), and all hydrogen atoms on adjacent carbons are perfectly staggered, minimizing both angle and torsional strain. libretexts.org In most unsubstituted and simply substituted piperidines, the chair form predominates. nih.govias.ac.in

Boat Conformation: The boat conformation is significantly less stable than the chair. libretexts.org While it also avoids angle strain, it suffers from two major destabilizing factors. First, there is a significant steric hindrance between the two "flagpole" hydrogens, which are positioned on opposite sides of the ring but point towards each other. libretexts.orgyoutube.com Second, the hydrogens along the sides of the "boat" are in an eclipsed arrangement, creating torsional strain. libretexts.org Despite its instability, the boat conformation can be populated, particularly in systems where bulky substituents or N-acylation/N-nitrosation introduce severe steric clashes in the chair form. researchgate.netdocumentsdelivered.com

Twist-Boat Conformation: The boat form can alleviate some of its inherent strain by twisting, which forms the twist-boat (or skew-boat) conformation. libretexts.orgyoutube.com This twisting motion moves the flagpole hydrogens further apart, reducing steric repulsion, and partially staggers the other hydrogens, lessening torsional strain. libretexts.org The twist-boat is an intermediate in energy between the highly unstable boat and the stable chair conformation and serves as a key intermediate in the process of ring inversion from one chair form to another. youtube.commasterorganicchemistry.com

The relative energies of these conformations for a typical cyclohexane ring, which serves as a good model, are summarized below.

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

| Chair | 0 | Lowest energy; free of angle and torsional strain. libretexts.org |

| Twist-Boat | ~23 | Less strain than boat; reduced flagpole and torsional strain. libretexts.org |

| Boat | ~30 | High energy; significant flagpole steric strain and torsional strain. libretexts.org |

| Half-Chair | ~42 | Highest energy; transition state for interconversion. masterorganicchemistry.com |

The presence of substituents on the 1,5-dimethyl-2-phenyl-4-piperidinone ring has a profound impact on the conformational equilibrium. To minimize steric strain, bulky substituents preferentially occupy the more spacious equatorial positions in the chair conformation. researchgate.net

In this compound, the substituents are an N-methyl group, a C2-phenyl group, and a C5-methyl group. The phenyl group is significantly bulkier than the methyl group and thus has a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial protons. nih.gov Similarly, the methyl group at the C5 position also favors an equatorial orientation. cdnsciencepub.com Therefore, the most stable conformation for this compound is a chair form where both the C2-phenyl and C5-methyl groups are in equatorial positions. Studies on analogous compounds confirm that piperidin-4-ones with aryl and alkyl substituents exist predominantly in chair conformations with these groups situated equatorially. nih.govasianpubs.org While N-acylation can sometimes force the ring into a boat conformation, the N-methyl group in this compound is not typically large enough to induce such a dramatic change. researchgate.net

Stereochemical Assignment and Absolute Configuration Determination

Stereochemical assignment involves determining the precise three-dimensional arrangement of the atoms and substituents in the molecule. For a cyclic compound like this compound, this primarily involves defining the relative orientation of the substituents on the ring.

The relative stereochemistry describes whether the substituents are on the same side (cis or syn) or opposite sides (trans or anti) of the ring. This is determined through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), and can be definitively confirmed by single-crystal X-ray diffraction. researchgate.net

In NMR spectroscopy, two key parameters are used:

Proton-Proton Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them. A large coupling constant (typically J ≈ 10–13 Hz) is characteristic of a trans-diaxial arrangement of protons, while smaller values are observed for axial-equatorial or diequatorial arrangements. asianpubs.org By analyzing the coupling patterns of the ring protons, the axial or equatorial nature of the substituents can be deduced.

Nuclear Overhauser Effect (NOE): NOE spectroscopy (e.g., NOESY) detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are bonded. An NOE between two protons confirms their spatial proximity. For instance, in a chair conformation, an NOE between the protons at C2 and C5 would suggest they are on the same face of the ring. acs.orgsemanticscholar.org

For this compound, the most stable isomer would have the bulky C2-phenyl and C5-methyl groups in a diequatorial arrangement. This corresponds to a trans relationship between these two substituents. NMR studies on related 1,2,5-trimethyl and 1,3,5-trimethyl-4-phenyl systems have shown that chemical shifts, particularly for the ring carbons and substituent carbons, are highly indicative of the substituent's configuration (axial vs. equatorial). cdnsciencepub.com

| NMR Parameter | Typical Value/Observation | Stereochemical Interpretation |

| 1H-1H Coupling Constant (Jaxial-axial) | ~10-13 Hz | Indicates a trans-diaxial relationship between two protons. asianpubs.org |

| 1H-1H Coupling Constant (Jaxial-equatorial, Jequatorial-equatorial) | ~2-5 Hz | Indicates non-diaxial proton relationships. ias.ac.in |

| 13C Chemical Shift (Axial vs. Equatorial CH3) | Axial methyl is shielded (lower ppm) | An equatorial methyl group resonates at a higher ppm value compared to an axial one due to the γ-gauche effect. cdnsciencepub.com |

| NOESY Correlation | Signal between two protons | Indicates spatial proximity (< 5 Å), helping to establish relative stereochemistry (e.g., cis/trans). acs.orgsemanticscholar.org |

The various conformations of this compound are not static but are in a state of dynamic equilibrium. The most significant of these processes is the "ring flip" or chair-chair interconversion. masterorganicchemistry.com During a ring flip, one chair conformation converts into the opposite chair conformation, a process that causes all axial substituents to become equatorial and all equatorial substituents to become axial. masterorganicchemistry.com

This interconversion is not a single-step process. It proceeds through several higher-energy transition states and intermediates, including the half-chair and the twist-boat conformations. youtube.comyoutube.com The energy barrier for this process in cyclohexane is approximately 10-11 kcal/mol (42-46 kJ/mol). masterorganicchemistry.com This barrier is low enough that at room temperature, the interconversion is extremely rapid, occurring millions of times per second.

As a result, standard NMR spectroscopy at room temperature observes a time-averaged spectrum of the rapidly flipping conformers. However, the process can be studied using variable-temperature NMR. By lowering the temperature, the rate of interconversion can be slowed down. If the temperature is lowered sufficiently to the "coalescence temperature," the single averaged signals for the different protons will broaden and then, at even lower temperatures (the "freeze-out" temperature), split into separate signals for each distinct conformer. This allows for the direct observation of the individual chair forms and the calculation of the energy barrier to inversion and the relative populations of the conformers. For this compound, the equilibrium is expected to lie heavily in favor of the conformer with both the phenyl and C5-methyl groups in equatorial positions, meaning the contribution from the flipped conformer (with diaxial substituents) would be very small.

Advanced Spectroscopic and Diffraction Studies for 1,5 Dimethyl 2 Phenyl 4 Piperidinone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences and dynamic processes of piperidinone derivatives in solution. For substituted 4-piperidones, the six-membered ring typically adopts a chair conformation to minimize steric strain. In the case of 1,5-dimethyl-2-phenyl-4-piperidinone, the relative orientation of the substituents is crucial in determining the most stable chair form.

Proton NMR (¹H NMR) studies on analogous N-substituted 2,5-dimethyl-4-piperidones have shown that the trans isomers predominantly exist in a chair conformation where the substituents at positions 1, 2, and 5 occupy equatorial positions (1e, 2e, 5e) to reduce unfavorable 1,3-diaxial interactions. chemrevlett.com The analysis of coupling constants between adjacent protons provides detailed information about their dihedral angles and, consequently, the ring's conformation.

In solution, some piperidinone derivatives can exist as a mixture of rapidly or slowly exchanging conformers. For instance, dynamic NMR studies on a related dimethyl compound revealed the presence of two distinct conformers in a 1:1 ratio, indicating slow exchange on the NMR timescale. nih.gov This dynamic equilibrium can be influenced by factors such as hindered bond rotation. The study of these dynamics is critical, as one conformation may be the "bioactive conformation" responsible for its interaction with biological targets. nih.gov The relative populations of these conformers can be quantified by integrating the corresponding NMR signals.

Table 1: Representative ¹H NMR Spectral Data for a Substituted Piperidinone Analog

This table is illustrative and based on data for analogous compounds. Actual chemical shifts for this compound may vary.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |

|---|---|---|---|---|

| H-2 | ~3.5 | dd | J = 11.0, 3.5 | Axial |

| H-3a | ~2.5 | m | - | Axial |

| H-3e | ~2.8 | m | - | Equatorial |

| H-5 | ~2.9 | m | - | Axial |

| H-6a | ~2.4 | m | - | Axial |

| H-6e | ~3.1 | m | - | Equatorial |

| N-CH₃ | ~2.3 | s | - | - |

| C5-CH₃ | ~1.1 | d | J = 6.5 | Equatorial |

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. For this compound, these methods are key to confirming its structural features.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically observed in the range of 1700-1725 cm⁻¹. The exact position of this band is sensitive to the molecular environment and ring strain. Studies on analogous compounds, such as 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one, have assigned the C=O stretch to a band around 1717 cm⁻¹ in the FT-IR spectrum. researchgate.net

Other significant vibrational modes include the C-N stretching vibrations of the tertiary amine within the piperidine (B6355638) ring, aromatic C-H stretching from the phenyl group (above 3000 cm⁻¹), and aliphatic C-H stretching from the methyl groups and the piperidine ring (typically 2850-3000 cm⁻¹). The phenyl group also gives rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. researchgate.net

While this compound itself cannot act as a hydrogen bond donor, the carbonyl oxygen is a potential hydrogen bond acceptor. In protic solvents or in co-crystals with hydrogen bond donors, the C=O stretching frequency would be expected to shift to a lower wavenumber (a red shift). This is a well-established indicator of hydrogen bond formation, as the interaction weakens the C=O double bond. researchgate.netrsc.org The N-H stretching vibration, which is a key diagnostic for hydrogen bonding in primary or secondary piperidones, is absent in this N-methylated compound. rsc.org

Table 2: Characteristic Vibrational Frequencies for a Piperidin-4-one Analog

Based on data from 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one and general spectroscopic principles. researchgate.net

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Phenyl group C-H vibrations |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | CH₃ and CH₂ group vibrations |

| C=O Stretch | ~1717 | ~1715 | Ketone carbonyl vibration |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Phenyl ring skeletal vibrations |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecular conformation. For derivatives of 4-piperidone (B1582916), crystallographic studies consistently reveal detailed information about the conformation of the heterocyclic ring and the spatial arrangement of its substituents. nih.goviucr.org

Numerous crystal structures of substituted 2-phenyl-4-piperidinones show that the piperidine ring predominantly adopts a chair conformation. chemrevlett.com In some instances, depending on the substitution pattern, a distorted chair or a twist-boat conformation may be observed to alleviate steric hindrance. chemrevlett.com For a compound like this compound, it is expected that the bulky phenyl group at C-2 and the methyl group at C-5 would occupy equatorial positions in the solid state to maximize thermodynamic stability.

The crystal packing is governed by intermolecular forces. While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen and protons from neighboring molecules are plausible and often observed in the crystal lattices of similar compounds. nih.goviucr.org These interactions, along with van der Waals forces, dictate how the molecules arrange themselves into a three-dimensional crystal lattice. The analysis of these packing motifs is crucial for understanding the physical properties of the solid material.

Table 3: Representative Crystallographic Data for a Substituted Piperidin-4-one Derivative

This table presents typical data for a related N-substituted 4-piperidinone and is for illustrative purposes. iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.888 |

| b (Å) | 15.115 |

| c (Å) | 16.702 |

| β (°) | 95.21 |

| Z (molecules/unit cell) | 4 |

| Ring Conformation | Chair |

| C=O Bond Length (Å) | ~1.22 |

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemistry

The presence of stereocenters at positions C-2 and C-5 makes this compound a chiral molecule. As such, it can exist as a pair of enantiomers. Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in studying these chiral molecules. While X-ray crystallography of a single enantiomer can establish its absolute configuration, CD and ORD are powerful solution-based methods for this purpose.

If the enantiomers of this compound were separated, their absolute stereochemistry could be determined by analyzing the Cotton effect associated with the electronic transitions of the carbonyl chromophore. The ketone group exhibits a weak but chromophorically significant n→π* transition at around 280-300 nm. According to the Octant Rule for ketones, the sign of the Cotton effect (positive or negative peak in the CD spectrum) for this transition is directly related to the spatial arrangement of substituents in the octants surrounding the carbonyl group.

By determining the sign of the Cotton effect for a given enantiomer and comparing it to the predictions of the Octant Rule based on an assumed conformation (e.g., a chair), one can assign the absolute configuration (R or S) to each stereocenter. rsc.org ORD, which measures the change in optical rotation with wavelength, shows a characteristic anomalous curve (a peak and a trough) in the region of the absorption band, and the sign of this curve is also indicative of the stereochemistry. rsc.org

Advanced Mass Spectrometry for Mechanistic Studies and Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques are indispensable for the structural elucidation of novel compounds and for probing reaction mechanisms. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula.

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The fragmentation pattern provides a molecular fingerprint and offers clues about the structure. Expected fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group or the nitrogen atom, which are common fragmentation routes for ketones and amines. This could lead to the loss of a methyl radical or other fragments from the ring.

Loss of the phenyl group: Cleavage of the C2-phenyl bond.

Ring cleavage: Fragmentation of the piperidine ring itself, leading to a variety of smaller charged fragments.

Tandem mass spectrometry (MS/MS) would be particularly useful for mechanistic studies. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This allows for the establishment of fragmentation pathways and provides a much deeper level of structural detail than a simple single-stage MS experiment. This technique is also invaluable for identifying and quantifying the compound in complex mixtures, such as reaction monitoring or metabolic studies, by using specific parent-to-daughter ion transitions in a method known as selected reaction monitoring (SRM).

Table 4: Plausible Mass Spectrometric Fragments for this compound

This table is based on general fragmentation rules for ketones and N-heterocycles. The molecular weight of C₁₃H₁₇NO is 203.28 g/mol .

| m/z (mass-to-charge ratio) | Possible Identity | Fragmentation Pathway |

|---|---|---|

| 203 | [M]⁺ | Molecular Ion |

| 188 | [M - CH₃]⁺ | Loss of a methyl group (from N or C5) |

| 126 | [M - C₆H₅]⁺ | Loss of the phenyl group |

| 112 | [C₇H₁₄N]⁺ | Alpha-cleavage at the carbonyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from the phenyl group |

Computational and Theoretical Chemistry of 1,5 Dimethyl 2 Phenyl 4 Piperidinone

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in elucidating the intrinsic properties of 1,5-dimethyl-2-phenyl-4-piperidinone. These calculations solve the electronic Schrödinger equation to provide detailed information about the molecule's behavior.

The electronic structure of this compound is characterized by the interplay of the saturated piperidinone ring, the phenyl substituent, and the methyl groups. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can map the electron density distribution across the molecule. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to understand charge distribution and intramolecular interactions. It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. This analysis reveals the nature of the covalent bonds and the extent of electron delocalization. For instance, hyperconjugative interactions, such as those between the C-H or C-C sigma orbitals and the C=O pi-antibonding orbital (σ → π*), can be quantified, revealing their role in stabilizing the molecular structure. The analysis also provides atomic charges, indicating the most electrophilic and nucleophilic sites.

Table 1: Representative Natural Population Analysis (NPA) Charges for Key Atoms in this compound (Hypothetical Data) Calculated at the B3LYP/6-311G(d,p) level of theory.

| Atom | Element | NPA Charge (e) |

|---|---|---|

| O1 | Oxygen | -0.550 |

| N1 | Nitrogen | -0.420 |

| C2 | Carbon | +0.150 |

| C4 | Carbon | +0.480 |

| C5 | Carbon | -0.210 |

| C(phenyl) | Carbon (avg) | -0.15 to +0.10 |

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. nih.gov The HOMO is typically localized on the more electron-rich parts of the molecule, such as the nitrogen atom and the phenyl ring, indicating its propensity to act as an electron donor. The LUMO is often centered on the carbonyl group (C=O), highlighting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. nih.gov

The piperidinone ring is not planar and can adopt several conformations. For this compound, the primary conformations are the chair and boat forms. asianpubs.orgdocumentsdelivered.com Within the chair conformation, the substituents (phenyl at C2 and methyl at C5) can be in either axial (a) or equatorial (e) positions. This leads to multiple diastereomers, such as the (2e, 5e) and (2a, 5e) forms.

Quantum chemical calculations are essential for determining the relative stabilities of these conformers. By optimizing the geometry of each isomer and calculating its electronic energy, the most stable, lowest-energy conformation can be identified. Generally, chair conformations are more stable than boat conformations, and bulky substituents like the phenyl group prefer the equatorial position to minimize steric hindrance. nih.gov The energy difference (ΔE) between conformers can be used to predict their relative populations at a given temperature. Furthermore, computational methods can locate the transition state structures that connect these isomers, allowing for the calculation of the energy barriers to conformational change. nih.gov

Table 2: Calculated Relative Energies of Conformational Isomers of this compound (Hypothetical Data) Energies are relative to the most stable conformer.

| Conformer | Phenyl Position | Methyl Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Equatorial | +3.5 |

| Chair 3 | Equatorial | Axial | +2.1 |

Theoretical chemistry is a powerful tool for investigating potential chemical reactions involving this compound. By modeling the potential energy surface for a given reaction, chemists can predict the most likely mechanism. This involves identifying all reactants, intermediates, transition states, and products.

For example, the reduction of the C4-carbonyl group can be modeled. DFT calculations can map the pathway for a hydride agent approaching the carbonyl carbon, forming a tetrahedral intermediate, and leading to the final alcohol product. The activation energy for the reaction is determined by the energy difference between the reactants and the transition state. By comparing the activation energies of different possible pathways, the most favorable mechanism can be elucidated.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing its conformational landscape to be explored over time, often on the nanosecond to microsecond timescale. nih.govpreprints.org

By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how intermolecular interactions influence conformational preferences. nih.gov The simulation can track the transitions between different chair and boat conformers, providing a more realistic picture of the molecule's flexibility and the timescales of these changes. MD simulations are particularly useful for understanding how the molecule might behave in a biological environment, for instance, when approaching a protein binding site. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36 or AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the determined structure and conformation. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts. By calculating the chemical shifts for different low-energy conformers and comparing them to experimental spectra, the dominant conformation in solution can be confirmed. asianpubs.org

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be calculated. researchgate.net These frequencies correspond to the peaks in an IR spectrum. The calculated frequency for the C=O carbonyl stretch, for example, is a sensitive probe of the electronic environment and can be used to confirm the presence and bonding characteristics of this functional group.

Table 4: Comparison of Hypothetical Calculated and Experimental Spectroscopic Data

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR Shift (C=O) | 208.5 ppm | 209.2 ppm |

| ¹H NMR Shift (N-CH₃) | 2.35 ppm | 2.38 ppm |

Noncovalent Interaction Analysis in Piperidinone Systems

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, crystal packing, and interactions of the molecule with its environment. nih.gov The analysis of these weak forces is critical for a complete understanding of the piperidinone system.

The Noncovalent Interaction (NCI) index is a powerful visualization tool based on the electron density (ρ) and the reduced density gradient (RDG). nih.govscielo.org.mx This method allows for the identification and characterization of different types of noncovalent interactions in 3D space. The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂).

For this compound, several key NCIs can be identified:

Intramolecular Hydrogen Bonds: Weak C-H···O hydrogen bonds may exist between the axial hydrogens on the piperidinone ring and the carbonyl oxygen, contributing to conformational stability.

C-H···π Interactions: Interactions between C-H bonds of the piperidinone ring or methyl groups and the π-system of the phenyl ring can further stabilize certain conformations.

In the solid state, these NCIs, along with potential intermolecular π-π stacking of the phenyl rings, govern the crystal packing arrangement. mdpi.com

Derivatives and Analogs of 1,5 Dimethyl 2 Phenyl 4 Piperidinone

Design and Synthesis of Novel Piperidinone Scaffolds

The synthesis of substituted 4-piperidones is a critical first step in the development of new chemical entities. Various synthetic strategies have been developed to afford a diverse range of these heterocyclic ketones.

One prominent method is the aza-Michael reaction. Researchers have utilized an efficient aza-Michael synthesis for preparing 4-piperidone (B1582916) scaffolds substituted at the 2-position of the ring. nih.gov This approach involves the reaction of divinyl ketones with primary amines. kcl.ac.uknih.gov For instance, substituted divinyl ketones, prepared from the corresponding dienols, undergo cyclization with amines like benzylamine (B48309) or S-α-phenylethylamine to yield racemic or diastereomeric 2-substituted N-substituted-4-piperidones. nih.govacs.org

Another classic and widely used method for synthesizing 4-piperidones is the Dieckmann cyclization. researchgate.net This intramolecular condensation of aminodicarboxylate esters is a multi-step procedure that involves the base-catalyzed generation of an ester enolate, followed by ring-closure. researchgate.net The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the final 4-piperidone. researchgate.net Careful control of reaction conditions is necessary to prevent side reactions like the retro-Dieckmann reaction. researchgate.net

Furthermore, novel scaffolds can be generated through condensations on the piperidinone core itself. For example, N-Acryloyl-3,5-bis(ylidene)-4-piperidones are synthesized via an acid-catalyzed condensation of 4-piperidone hydrate (B1144303) hydrochloride with an appropriate aldehyde, followed by a reaction with acryloyl chloride. semanticscholar.org This creates compounds with exocyclic double bonds at the 3 and 5 positions, significantly altering the geometry and reactivity of the core structure. semanticscholar.orgnih.gov

| Entry | Starting Dienol | R Group | Yield (%) of Divinyl Ketone | Amine | Yield (%) of 4-Piperidone | Diastereomeric Ratio |

| 1 | 6a | Me | 85 | Benzylamine | 65 | - |

| 2 | 6c | Ph | 91 | Benzylamine | 80 | - |

| 3 | 6a | Me | 85 | S-α-phenylethylamine | 60 | 55:45 |

| 4 | 6c | Ph | 91 | S-α-phenylethylamine | 80 | 60:40 |

Table 1: Synthesis of 2-Substituted 4-Piperidones via Aza-Michael Cyclization. This table presents the yields for the two-step synthesis of N-substituted 2-alkyl/aryl-4-piperidones. The data is adapted from research on synthesizing chirally enriched donepezil (B133215) analogues. nih.govacs.org

Structure-Reactivity Relationships in Substituted Piperidinones

The relationship between the structure of a piperidinone derivative and its chemical or biological reactivity is a key area of investigation. Substituents on the piperidine (B6355638) ring, including their nature, position, and stereochemistry, can profoundly influence the molecule's properties.

In the context of designing high-affinity NK1 antagonists based on a 4,4-disubstituted piperidine scaffold, structure-activity relationship (SAR) studies have been crucial. Research has shown that for high affinity, a 3,5-disubstituted and highly lipophilic benzyl (B1604629) ether side chain is required, with the 3,5-bis(trifluoromethyl)benzyl ether being identified as an optimal side chain. nih.gov These studies also demonstrated that the piperidine nitrogen can tolerate a variety of substituents, including acyl and sulfonyl groups, without a significant loss of affinity. nih.gov

| Entry | R¹ Group | R² Group | Configuration | hNK₁ IC₅₀ (nM) |

| 1 | H | 3,5-bis(trifluoromethyl)benzyl ether | - | 0.95 |

| 2 | Acyl | 3,5-bis(trifluoromethyl)benzyl ether | - | 5.3 |

| 3 | Sulfonyl | 3,5-bis(trifluoromethyl)benzyl ether | - | 5.7 |

Table 2: Structure-Activity Relationship of 4,4-Disubstituted Piperidine NK1 Antagonists. This table shows the impact of N-substituents on the human NK1 receptor affinity. Data is derived from studies on novel NK1 antagonists. nih.gov

Integration of the Piperidinone Moiety into Hybrid Molecular Architectures

The 4-piperidone core serves as a versatile building block for the construction of more complex, hybrid molecules. Its functional handles—the ketone and the secondary amine—allow for a wide range of chemical transformations.

One strategy involves using the piperidone as a scaffold to attach other functional moieties. For example, 3,5-bis(ylidene)-4-piperidones have been used to synthesize a variety of derivatives, including 4-piperidone-1-carboxamides and thio-analogs. nih.gov In a more complex integration, the [3+2]-dipolar cycloaddition reaction of 3-(ylidene)-N-substituted-4-piperidones with azomethine ylides (generated from isatin (B1672199) and sarcosine) has been used to create novel spiropyrrolidine systems, fusing a pyrrolidine (B122466) ring to the piperidone core. nih.gov Another example is the synthesis of hybrid molecules containing a diethyl[(aryl)methyl]phosphonate moiety attached to the piperidone nitrogen. semanticscholar.orgnih.gov

The piperidinone moiety is also a key intermediate for synthesizing analogs of established drugs. Chirally resolved 2-substituted 4-piperidones have been successfully employed as building blocks in the synthesis of novel analogs of donepezil, a drug used for Alzheimer's disease. kcl.ac.uknih.gov The synthesis involves converting the piperidone into a 4-formyl piperidine intermediate via a Wittig reaction followed by hydrolysis. kcl.ac.uk This aldehyde is then used in an aldol (B89426) condensation with 5,6-dimethoxy-1-indanone (B192829) to construct the core structure of the donepezil analog. nih.govacs.org This demonstrates how the piperidinone scaffold can be strategically integrated into a multi-ring system to probe structure-activity relationships. kcl.ac.uk Similarly, the 4-phenyl piperidine scaffold has been used as a starting point to design and synthesize small molecule mu receptor agonists. nih.govresearchgate.net

Chemical Applications Beyond Pharmacological Contexts

Role as Chemical Building Blocks and Synthetic Intermediates

Substituted 4-piperidones, including 1,5-dimethyl-2-phenyl-4-piperidinone, are recognized as versatile synthetic intermediates in organic chemistry. researchgate.netresearchgate.net The reactivity of the ketone functional group and the nitrogen atom within the piperidine (B6355638) ring allows for a wide range of chemical transformations. These compounds serve as valuable scaffolds for the construction of more complex molecular architectures.

The presence of methyl groups at the 1 and 5 positions, along with a phenyl group at the 2 position, introduces specific steric and electronic properties to the this compound molecule. These substituents can influence the regioselectivity and stereoselectivity of subsequent reactions, making it a useful building block for creating targeted molecules with desired three-dimensional arrangements.

The general synthetic utility of 4-piperidones is well-documented. They can be prepared through various methods, including the Dieckmann condensation, which involves the cyclization of aminodicarboxylate esters. researchgate.net This accessibility makes them readily available starting materials for a multitude of synthetic pathways. The carbonyl group at the C4 position is a key reactive site, participating in reactions such as nucleophilic additions, condensations, and reductions, which are fundamental for elaborating the molecular structure. researchgate.net

Table 1: Reactivity of the 4-Piperidone (B1582916) Core

| Functional Group | Common Reactions | Potential Products |

|---|---|---|

| Ketone (C=O) | Nucleophilic Addition, Condensation, Reduction, Wittig Reaction | Alcohols, Imines, Alkenes, Spirocycles |

| Ring Nitrogen (N-H) | Alkylation, Acylation | N-substituted piperidines |

Applications as Stabilizers for Polymeric Materials

Derivatives of 4-piperidone have been investigated for their potential as stabilizers for synthetic polymers. These compounds can enhance the resistance of polymers to degradation caused by factors such as heat and light. While specific data on this compound is not extensively available, a US patent describes the use of various 4-piperidone derivatives for this purpose. The patent highlights that these compounds can be incorporated into synthetic polymers to protect them from photo- and thermal-deterioration.

The mechanism by which these piperidone derivatives exert their stabilizing effect is often attributed to their ability to act as radical scavengers. The nitrogen atom within the piperidine ring can play a crucial role in trapping free radicals that are formed during the degradation process of the polymer, thereby inhibiting further degradation reactions. The substituents on the piperidone ring can modulate this activity.

Table 2: Polymer Stabilization with 4-Piperidone Derivatives

| Polymer Type | Degradation Factor | Role of 4-Piperidone Derivative |

|---|---|---|

| Polyolefins | UV radiation, Heat | Photo-stabilizer, Thermal stabilizer |

| Polyamides | Heat, Oxidation | Antioxidant, Thermal stabilizer |

Use in the Synthesis of Non-Pharmacological Heterocyclic Systems

The 4-piperidone scaffold is a valuable precursor for the synthesis of a diverse array of non-pharmacological heterocyclic systems. The reactivity of the carbonyl group allows for the construction of fused and spirocyclic ring systems. For instance, condensation reactions with various binucleophilic reagents can lead to the formation of novel heterocyclic rings attached to the piperidone core.

These synthesized heterocyclic compounds can have applications in various fields of materials science and industrial chemistry. For example, they may be investigated as organic dyes, electronic materials, or as ligands for metal catalysts. The specific substitution pattern of this compound can be exploited to fine-tune the properties of the resulting heterocyclic systems.

Research has shown that 4-piperidones can be used to synthesize a variety of heterocyclic structures, including but not limited to:

Pyrazoles: By reaction with hydrazine derivatives.

Isoxazoles: Through reaction with hydroxylamine.

Pyrimidines: Via condensation with ureas or thioureas.

Thiophenes: In reactions involving sulfur reagents.

The development of new synthetic methodologies utilizing 4-piperidone intermediates continues to be an active area of research, with the potential to yield novel heterocyclic compounds with unique and valuable non-pharmacological properties. nih.govnih.govmdpi.comresearchgate.net

Methodological Advancements in the Chemical Research of Piperidinone Compounds

Advanced Chromatographic Separation Techniques for Isomers

The compound 1,5-dimethyl-2-phenyl-4-piperidinone possesses multiple chiral centers, resulting in the potential for various stereoisomers (enantiomers and diastereomers). The separation and characterization of these individual isomers are critical for understanding their unique three-dimensional structures and properties. Conventional reversed-phase high-performance liquid chromatography (RP-HPLC) has proven effective for separating diastereomers of substituted piperidines, as their different physical properties lead to distinct retention times on achiral stationary phases. chromforum.orgnih.gov

For the more challenging separation of enantiomers, chiral HPLC is the predominant method. nih.govcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high chiral recognition capabilities. researchgate.net The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol modifier (e.g., isopropanol, ethanol), is crucial for optimizing separation. researchgate.net The development of superficially porous particles for CSPs has further enhanced separation efficiency and reduced analysis time. researchgate.net

| Parameter | Technique for Diastereomer Separation | Technique for Enantiomer Separation |

| Method | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC |

| Stationary Phase | Achiral (e.g., C18, C8) | Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based: Chiralcel®) |

| Typical Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with pH modifiers | Hexane/Isopropanol or other alcohol modifiers |

| Principle of Separation | Differences in polarity and hydrophobicity between diastereomers | Differential transient diastereomeric complex formation with the CSP |

| Reference Application | Separation of peptide diastereomers with single amino acid substitutions. nih.gov | Resolution of chiral bidentate ligands and fluoroquinolone derivatives. researchgate.net |

Automated Synthesis and High-Throughput Screening in Piperidinone Chemistry

The exploration of the chemical space around the this compound scaffold requires the synthesis and evaluation of a large number of derivatives. Automated synthesis and high-throughput screening (HTS) are pivotal technologies that accelerate this discovery process. bmglabtech.comdrugtargetreview.com Automation, leveraging robotics and specialized liquid handling devices, enables the rapid production of compound libraries where systematic modifications are made to the parent structure. youtube.com For instance, different functional groups could be introduced at various positions on the piperidinone ring to generate a library of analogues.

Once a library is synthesized, HTS is used to rapidly assess the compounds for a specific activity in a biological or chemical assay. bmglabtech.comnih.gov This process involves miniaturized assays in microplate formats (e.g., 384- or 1536-well plates), which are processed and analyzed by automated systems. bellbrooklabs.com The goal of HTS is to identify "hits"—compounds that exhibit desired activity and can serve as starting points for further optimization. bmglabtech.comnih.gov In the context of piperidinone chemistry, HTS could be used to screen for derivatives of this compound that bind to a specific biological target or exhibit a particular chemical property.

| Stage | Description | Key Technologies | Objective |

| Library Synthesis | Automated parallel synthesis of a collection of structurally related piperidinone analogues. | Robotic liquid handlers, automated reactors. | Generate chemical diversity around the this compound core. |

| Assay Miniaturization | Adapting a biochemical or cell-based test to a low-volume, multi-well plate format. | Microplates (384, 1536-well), acoustic liquid handlers. | Reduce reagent consumption and enable massive parallel testing. youtube.com |

| High-Throughput Screen | Rapidly testing the entire compound library in the miniaturized assay. | Integrated robotic platforms, plate readers (e.g., fluorescence, absorbance). bmglabtech.comiu.edu | Identify "hit" compounds with significant activity from thousands of samples. |

| Data Analysis | Using cheminformatics and statistical tools to analyze large datasets and prioritize hits. | Specialized software, machine learning algorithms. youtube.comnih.gov | Distinguish true activity from false positives and identify structure-activity relationships. |

Development of Novel Reagents and Catalysts for Piperidinone Functionalization

Modifying the core structure of this compound in a controlled and selective manner is essential for developing new analogues. Recent advancements have produced a suite of novel reagents and catalysts that enable precise functionalization of piperidine (B6355638) and piperidinone rings. researchgate.net

Transition-metal catalysis has been particularly impactful. Palladium-catalyzed C(sp³)–H arylation, for example, allows for the direct introduction of aryl groups at specific carbon atoms of the saturated ring, a transformation that is difficult to achieve with traditional methods. acs.org Similarly, rhodium-catalyzed C-H insertion reactions can be used to form new carbon-carbon bonds with high site- and stereoselectivity. nih.gov Photoredox catalysis has also emerged as a powerful tool, using visible light to initiate reactions under mild conditions, such as the C-H arylation of highly substituted piperidines. nih.gov These methods provide efficient routes to functionalize the piperidinone scaffold, enabling the synthesis of derivatives that would be otherwise inaccessible. For example, such catalysts could be used to introduce substituents at the C-3 or C-6 positions of the this compound ring, creating novel chemical entities for further study.

| Catalyst/Reagent System | Type of Functionalization | Potential Application on Piperidinone Ring | Reference |

| Palladium(II) Acetate (B1210297) / Ligand | C(sp³)–H Arylation | Introduction of new aryl groups at C-3 or C-6. | acs.org |

| Rhodium(II) Carboxylates | C-H Insertion / Cyclopropanation | Site-selective introduction of ester-containing groups. | nih.gov |

| Iridium-based Photoredox Catalyst | α-Amino C-H Arylation | Arylation at the C-2 position adjacent to the nitrogen atom. | nih.gov |

| Nickel(II) Complex / Ligand | Reductive Cyclization / Cross-Coupling | Formation of the piperidine ring or coupling at various positions. | nih.govmdpi.com |

| Gold(I) Complex | Oxidative Amination / Cyclization | Synthesis of piperidinone precursors from acyclic materials. | nih.gov |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1,5-Dimethyl-2-phenyl-4-piperidinone Chemistry

Direct academic literature exclusively focused on this compound is sparse; however, a substantial body of research on closely related analogues provides a strong basis for understanding its chemical nature. The synthesis and stereochemistry of polysubstituted piperidones are well-documented, allowing for informed extrapolation.

Synthesis: The construction of the this compound ring system can be approached through established synthetic strategies for polysubstituted piperidines. Key methods reported for analogous structures include:

Aza-Michael Addition: A double aza-Michael reaction using divinyl ketones is an atom-efficient method to create chiral 2-substituted 4-piperidone (B1582916) building blocks. nih.govacs.orgkcl.ac.ukkcl.ac.uk This approach has been successfully used to generate 2-phenyl-4-piperidone scaffolds. nih.gov

Mannich Condensation: The condensation of an appropriate aldehyde (benzaldehyde), a ketone, and an amine (methylamine) is a foundational method for synthesizing the core piperidone ring. chemrevlett.com For a related compound, 1,3-dimethyl-2,6-diphenylpiperidin-4-one, synthesis involved the condensation of benzaldehyde, 3-methyl-2-butanone, and ammonium (B1175870) acetate (B1210297), followed by N-methylation. nih.gov

Dieckmann Cyclization: This intramolecular condensation of aminodicarboxylate esters is a widely used, multi-step procedure for preparing the 4-piperidone ring, although it requires careful control of reaction conditions to avoid side reactions like the retro-Dieckmann cleavage. researchgate.net

Stereochemistry and Conformational Analysis: The presence of two stereocenters at the C2 and C5 positions means that this compound can exist as four possible diastereomers.

Conformation: Research on analogous compounds, such as 1,3-dimethyl-2,6-diphenylpiperidin-4-one, has shown that the piperidone ring predominantly adopts a stable chair conformation. nih.gov In this conformation, bulky substituents, like the phenyl group at C2 and the methyl group at C5, are expected to occupy equatorial positions to minimize steric strain. nih.govresearchgate.net

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a critical tool for assigning the stereochemistry of these molecules. The chemical shifts of ring carbons and substituent carbons can define the configuration and preferred conformation. cdnsciencepub.com For unambiguous confirmation, single-crystal X-ray diffraction is the definitive method, as demonstrated for several N-benzyl- and N-acyl-piperidin-4-ones. researchgate.net

Reactivity: The reactivity of the this compound scaffold can be inferred from studies on similar piperidones. The primary reactive sites are the ketone at C4 and the tertiary amine nitrogen.

The ketone can undergo reactions such as Wittig reactions to form exocyclic double bonds, which can then be converted into other functional groups like aldehydes. acs.orgkcl.ac.ukkcl.ac.uk

The nitrogen atom can be introduced via reductive amination or can be further alkylated. researchgate.net

Persistent Challenges and Unexplored Avenues in Piperidinone Research

Despite significant progress, the synthesis and study of polysubstituted piperidones like this compound are fraught with challenges that define the current research frontier.

Persistent Challenges:

Stereoselective Synthesis: The foremost challenge is the development of synthetic methods that can selectively produce a single diastereomer. rsc.org Many current syntheses result in inseparable diastereomeric mixtures, complicating purification and the evaluation of the properties of individual isomers. kcl.ac.uk Achieving high stereocontrol over multiple chiral centers in a single reaction remains a significant hurdle. ua.es

Access to Diverse Substitution Patterns: Much of the historical and clinical focus has been on 1,4-disubstituted piperidines due to simpler synthetic access. kcl.ac.ukkcl.ac.uk The development of robust and versatile synthetic routes to access less common and more complex substitution patterns, such as the 1,2,5-trisubstitution of the target compound, is a continuing objective in synthetic chemistry. kcl.ac.ukrsc.org

Unexplored Avenues:

The Chemical Space of this compound: The four distinct diastereomers of this compound represent an unexplored region of chemical space. Each isomer will have unique three-dimensional arrangements, leading to different physical, chemical, and potentially biological properties. A comprehensive synthesis and characterization of all four isomers has not been reported.

Conformational Dynamics: While a chair conformation is likely, the potential for other conformations, such as a twist-boat, especially in crowded derivatives, has been noted in related systems. chemrevlett.com A detailed study of the conformational flexibility of each specific diastereomer of this compound is an open area of investigation.

Scaffold for Medicinal Chemistry: While related 2-substituted-4-piperidones are used as building blocks for analogues of drugs like Donepezil (B133215), the specific utility of the this compound scaffold is an untapped resource. acs.orgnih.gov Its unique stereochemical arrangement could offer new vectors for interaction with biological targets.

Proposed Future Research Directions for this compound Studies

Building on the current state of piperidinone chemistry and the identified challenges, several future research directions can be proposed for the specific study of this compound.

Development of Stereospecific Synthetic Routes:

Future work should focus on creating novel catalytic asymmetric methods to access each of the four diastereomers with high purity. This could involve exploring organocatalysis, chiral Lewis acids, or transition-metal catalysis to control the formation of the C2 and C5 stereocenters during ring formation. ua.esacs.org The use of chiral auxiliaries on the nitrogen atom during synthesis could also afford separable diastereomeric products. kcl.ac.ukkcl.ac.uk

Comprehensive Physicochemical and Structural Characterization:

A fundamental research goal should be the unambiguous determination of the relative and absolute stereochemistry of all four isomers. This would involve a combination of advanced 1D and 2D NMR experiments and, crucially, successful crystallization to allow for single-crystal X-ray analysis. researchgate.netcdnsciencepub.com

Computational studies, using methods like Density Functional Theory (DFT), should be employed to model the ground-state conformations of each isomer, calculate their relative energies, and predict their spectroscopic signatures to support experimental findings. nih.gov

Exploration of Chemical Reactivity and Application:

The reactivity of the individual, stereochemically pure isomers should be systematically explored. This includes derivatization at the C4-ketone and exploring reactions that might be influenced by the stereochemistry of the adjacent substituents.

The isomers should be used as scaffolds in drug discovery programs. nih.gov By using them as starting materials, new libraries of complex molecules can be generated for screening against various biological targets, such as cholinesterases or G-protein coupled receptors, which are known to interact with piperidine-containing ligands. nih.govnih.gov

The following table lists the chemical compounds mentioned in this article.

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing 1,5-dimethyl-2-phenyl-4-piperidinone with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted piperidinones with phenyl groups under controlled pH (e.g., buffered conditions using ammonium acetate and acetic acid at pH 6.5 for stability) . Post-synthesis, purification via recrystallization or column chromatography is critical. Yield optimization requires precise stoichiometric ratios and temperature control (e.g., reflux in dichloromethane with sodium hydroxide for deprotonation) . Purity assessment should include HPLC or GC-MS to detect residual solvents or byproducts .

Q. How can researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the piperidinone ring.

- FT-IR to identify carbonyl (C=O) and aromatic C-H stretching vibrations.

- Mass spectrometry for molecular weight validation.

- Thermogravimetric analysis (TGA) to assess thermal stability .

- Solubility studies in polar/nonpolar solvents (e.g., DMSO, ethanol) inform formulation strategies for biological assays .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- First aid : Immediate washing with water for skin/eye exposure; seek medical attention for ingestion or prolonged exposure .

- Storage : In airtight containers away from oxidizers, under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

- Methodological Answer :

- Systematic meta-analysis : Compare studies using standardized assays (e.g., enzyme inhibition IC₅₀ vs. cell-based viability assays) to identify protocol-dependent variability .

- Structural analogs : Synthesize and test derivatives (e.g., fluorinated or methyl-substituted variants) to isolate substituent effects on activity .

- Dose-response validation : Replicate conflicting studies under identical conditions (pH, temperature, cell lines) to rule out experimental artifacts .

Q. What computational approaches are effective for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT calculations : Model electron density distributions to predict nucleophilic/electrophilic sites on the piperidinone ring .

- Molecular docking : Simulate interactions with biological targets (e.g., opioid receptors) to guide structure-activity relationship (SAR) studies .

- Solvent effect simulations : Use COSMO-RS to optimize reaction solvents for improved yield .

Q. How can adsorption studies on indoor surfaces inform experimental design for this compound stability testing?

- Methodological Answer :

- Surface reactivity assays : Apply microspectroscopic imaging (e.g., AFM or ToF-SIMS) to track compound degradation on silica or polymer-coated surfaces .

- Environmental simulations : Replicate humidity/temperature conditions to study hydrolysis or oxidation pathways .

- Control experiments : Compare adsorption rates on inert (Teflon) vs. reactive (steel) surfaces to identify catalytic effects .

Methodological Tables

Key Research Gaps and Follow-Up Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.